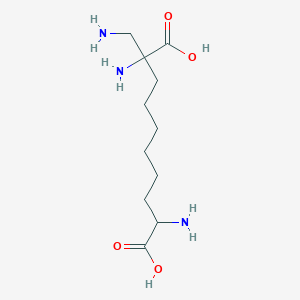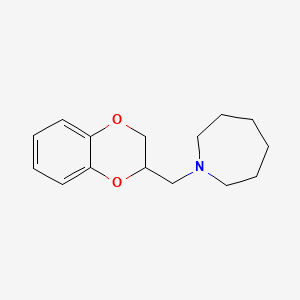![molecular formula C32H22O2 B14178015 Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- CAS No. 853362-07-9](/img/structure/B14178015.png)
Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- is a complex organic compound with the molecular formula C32H22O2 This compound is characterized by the presence of two naphthalene groups connected via a phenylenebis linkage with propyne-diyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- typically involves a multi-step process. One common method includes the reaction of 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]dibenzaldehyde with naphthalene derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide in an ethanol/water solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene, 2,2’-[1,3-phenylenebis(2-propyne-3,1-diyloxy)]bis-
- Naphthalene, 2,2’-[1,4-phenylenebis(2-propyne-3,1-diyloxy)]bis-
Uniqueness
Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- is unique due to its specific phenylenebis linkage and propyne-diyloxy groups, which confer distinct chemical and physical properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity .
Propriétés
Numéro CAS |
853362-07-9 |
|---|---|
Formule moléculaire |
C32H22O2 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
2-[3-[2-(3-naphthalen-2-yloxyprop-1-ynyl)phenyl]prop-2-ynoxy]naphthalene |
InChI |
InChI=1S/C32H22O2/c1-2-10-26(16-8-22-34-32-20-18-28-12-4-6-14-30(28)24-32)25(9-1)15-7-21-33-31-19-17-27-11-3-5-13-29(27)23-31/h1-6,9-14,17-20,23-24H,21-22H2 |
Clé InChI |
RJZMVFASZNZPAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OCC#CC3=CC=CC=C3C#CCOC4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
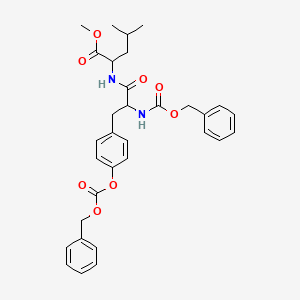
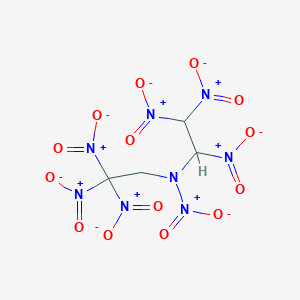
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
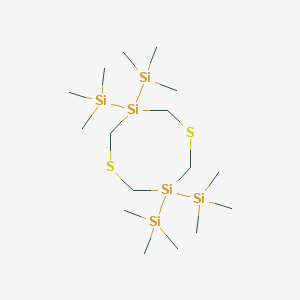
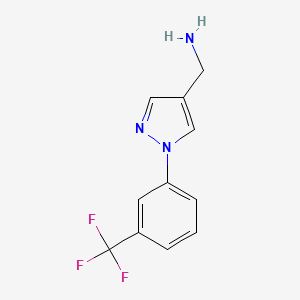
![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)

![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)
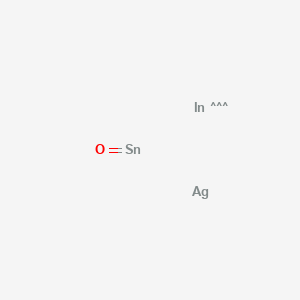
![1,1'-(Ethene-1,2-diyl)bis{5-nitro-2-[(propan-2-yl)oxy]benzene}](/img/structure/B14177978.png)
![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)
